Comparative Molecular Weight and Physicochemical Profile vs. Bromo-Analog
The 4-chloromethyl substitution yields a significantly lower molecular weight (157.6 g/mol) compared to the direct bromomethyl analog, 4-(bromomethyl)-2-cyclopropyl-1,3-oxazole (MW: 202.05 g/mol) [1][2]. This difference impacts both the pharmacokinetic (PK) considerations of final drug-like molecules (lower MW is generally favored for oral bioavailability) and the atom economy of synthetic sequences where the oxazole serves as an intermediate. The target compound's calculated LogP (XLogP3) is 1.3 [3], providing a baseline for lipophilicity assessment in medicinal chemistry programs.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 157.60 |
| Comparator Or Baseline | 4-(bromomethyl)-2-cyclopropyl-1,3-oxazole: 202.05 |
| Quantified Difference | Target compound is 44.45 g/mol (22%) lighter |
| Conditions | Calculated values from chemical structure [1][2] |
Why This Matters
Lower molecular weight is a key driver of ligand efficiency metrics in drug discovery, making the chloro-analog a more favorable starting point for optimizing oral drug-like properties.
- [1] Kuujia. Cas no 1268091-42-4 (4-(Chloromethyl)-2-cyclopropyl-1,3-oxazole). View Source
- [2] Kuujia. Cas no 2137824-96-3 (Oxazole, 4-(bromomethyl)-2-cyclopropyl-). View Source
- [3] PubChem. 4-(Chloromethyl)-2-cyclopropyloxazole (CID 1093093). View Source
